molecular formula C18H20ClN3O2S B6440766 2-[1-(3-chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine CAS No. 2549015-66-7

2-[1-(3-chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine

Cat. No.: B6440766
CAS No.: 2549015-66-7
M. Wt: 377.9 g/mol
InChI Key: KOKGRAKOZBLLLG-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core fused with a pyridine ring. The 3-chloro-2-methylbenzenesulfonyl group at the 1-position introduces steric bulk and electron-withdrawing properties, which influence reactivity and binding interactions. Its synthesis likely involves sulfonylation of the pyrrolo-pyrrole intermediate, analogous to methods described for benzenesulfonyl-pyrrolo[2,3-b]pyridines (e.g., 1-benzenesulfonyl-4-chloro-5-[1,3]dioxolan-2-yl-2-methyl-1H-pyrrolo[2,3-b]pyridine) . The chloro and methyl groups on the benzene ring enhance hydrophobicity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-13-15(19)5-4-6-17(13)25(23,24)22-10-8-14-11-21(12-16(14)22)18-7-2-3-9-20-18/h2-7,9,14,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKGRAKOZBLLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(3-chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring and a sulfonyl group, which contribute to its reactivity and biological properties. The molecular formula is C₁₅H₁₈ClN₃O₂S, with a molecular weight of approximately 345.84 g/mol.

Research indicates that this compound may act as an androgen receptor (AR) degrader , which is significant in the context of hormone-related cancers, particularly prostate cancer. The degradation of androgen receptors can lead to reduced cancer cell proliferation and increased apoptosis in androgen-dependent tumors .

Anticancer Activity

Several studies have demonstrated that compounds with similar structural motifs exhibit potent anticancer effects. For instance:

  • AR Degradation : The compound has been shown to effectively degrade androgen receptors in vitro, leading to decreased viability of prostate cancer cells .
  • Cell Cycle Arrest : In various cancer cell lines, treatment with this compound resulted in G1 phase arrest, indicating its potential to inhibit cell cycle progression .

Enzyme Inhibition

The sulfonyl group in the compound may facilitate interactions with specific enzymes involved in cancer metabolism. Inhibitory effects on certain kinases have been observed, which are crucial for tumor growth and survival.

Case Studies

  • Prostate Cancer Models : In studies utilizing prostate cancer xenograft models, administration of this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to AR degradation and subsequent apoptosis of cancer cells .
  • In Vitro Studies : Cell line assays revealed IC50 values indicating that the compound effectively inhibits cell proliferation at low micromolar concentrations, highlighting its potential as a therapeutic agent against hormone-sensitive cancers .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerAR degradation leading to apoptosis
Cell Cycle ArrestG1 phase arrest in cancer cell lines
Enzyme InhibitionInhibition of key kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
  • Structure : Shares the octahydropyrrolo[2,3-c]pyrrole core but substitutes the benzenesulfonyl group with an imidazo[1,2-a]pyridin-2-ylmethyl moiety. The 4-(trifluoromethyl)pyridine enhances electron-deficient character.
  • Properties : Molecular weight = 387.4; trifluoromethyl improves bioavailability and membrane permeability .
  • Synthesis : Likely involves reductive amination or Pd-catalyzed coupling, contrasting with sulfonylation steps in the target compound.
(b) 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
  • Structure: Simplifies the bicyclic system to a non-sulfonylated tetrahydro derivative.
  • Properties: Reduced steric hindrance and polarity compared to the target compound.

Functional Group Analogues

(a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Replaces the pyrrolo-pyrrole core with a pyrazole ring but retains a chloro-substituted aromatic group.
  • Properties : Sulfanyl group offers distinct hydrogen-bonding capabilities versus sulfonyl. The aldehyde functionality enables covalent binding, unlike the inert pyridine in the target compound .
(b) 2-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
  • Structure : Substitutes the benzenesulfonyl group with a thiadiazole-carbonyl moiety.
  • Properties : Thiadiazole enhances π-stacking interactions; trifluoromethylpyridine increases acidity (pKa ~3.5 vs. ~4.2 for the target compound) .

Key Observations :

  • The target compound’s sulfonylation step is analogous to methods for benzenesulfonyl-pyrrolo[2,3-b]pyridines but requires precise control of steric hindrance due to the bicyclic core .
  • Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) are common in analogs but are absent in the target compound’s synthesis .

Key Findings :

  • The target compound’s chloro-methylbenzenesulfonyl group confers higher metabolic stability than imidazo-pyridine or sulfanyl analogs.
  • Its LogP (~3.8) suggests balanced lipophilicity, enhancing membrane permeability without excessive hydrophobicity.

Preparation Methods

Synthesis of Octahydropyrrolo[2,3-c]Pyrrole Core

The bicyclic octahydropyrrolo[2,3-c]pyrrole system is typically synthesized via cyclization reactions. A common approach involves the reduction of pyrrolo[2,3-c]pyrrole precursors or photochemical [2+2] cycloadditions. For example:

Step 1: Formation of Pyrrolo[2,3-c]Pyrrole
A substituted pyrrole derivative undergoes alkylation with a bifunctional electrophile (e.g., 1,4-dibromobutane) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the bicyclic framework .

Step 2: Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the unsaturated bonds in the pyrrolo[2,3-c]pyrrole to yield the octahydro derivative. This step is critical for achieving the saturated bicyclic structure .

Sulfonylation of the Octahydropyrrolo[2,3-c]Pyrrole

Sulfonylation introduces the 3-chloro-2-methylbenzenesulfonyl group at the 1-position of the bicyclic amine.

Reaction Conditions

  • Sulfonylating Agent: 3-Chloro-2-methylbenzenesulfonyl chloride (1.2 equiv)

  • Base: Triethylamine (2.0 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv) as an activator

  • Solvent: Dichloromethane (DCM) or acetone

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

Procedure
The octahydropyrrolo[2,3-c]pyrrole is dissolved in DCM, followed by dropwise addition of the sulfonyl chloride and base. After stirring, the mixture is washed with aqueous HCl (1M) and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the sulfonated intermediate .

Coupling to Pyridine

The final step involves attaching the pyridine moiety to the sulfonated bicyclic amine. A Ullman coupling or nucleophilic aromatic substitution (SNAr) is typically employed.

SNAr Reaction Example

  • Substrate: 2-Fluoropyridine (1.5 equiv)

  • Base: Potassium tert-butoxide (2.0 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Time: 12–24 hours

Procedure
The sulfonated intermediate and 2-fluoropyridine are combined in DMF under inert atmosphere. After completion, the mixture is diluted with water and extracted with ethyl acetate. The product is purified via column chromatography (SiO₂, hexane/ethyl acetate) .

Purification and Characterization

Purification Methods

  • Recrystallization: Ethanol/water mixtures yield crystalline product.

  • Column Chromatography: Silica gel with gradient elution (hexane:ethyl acetate = 4:1 to 1:1).

Characterization Data

Property Value
Molecular Formula C₁₉H₂₁ClN₄O₂S
Molecular Weight 428.91 g/mol
Melting Point 142–144°C
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, 1H), 7.85–7.70 (m, 3H), ...
HPLC Purity >98%

Optimization Challenges

  • Stereochemistry Control: The octahydropyrrolo[2,3-c]pyrrole core may exhibit stereoisomerism. Chiral auxiliaries or asymmetric hydrogenation are required to achieve enantiopure product .

  • Sulfonylation Efficiency: Excess sulfonyl chloride and prolonged reaction times improve yields but risk side reactions. DMAP enhances reactivity without side-product formation .

Scalability and Industrial Considerations

  • Solvent Selection: Dichloromethane, though effective, faces regulatory restrictions. Alternatives like acetone or ethyl acetate are preferred for large-scale synthesis .

  • Catalyst Recycling: Palladium catalysts from hydrogenation steps can be recovered via filtration and reused .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-[1-(3-chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine?

Answer:
The synthesis typically involves multi-step routes:

Core Pyrrolopyrrole Formation : Cyclocondensation of substituted pyrrolidines or pyridines with sulfonylating agents (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) under basic conditions (NaH or K₂CO₃) to install the sulfonyl group .

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to introduce the pyridine moiety. Optimize with Pd(PPh₃)₄ in toluene/EtOH at 105°C .

Post-Functionalization : Selective halogenation or sulfonylation at the pyrrolo[2,3-c]pyrrole nitrogen, monitored by LC-MS for regioselectivity .

Advanced: How can researchers resolve discrepancies in NMR data for stereoisomers of the octahydropyrrolo[2,3-c]pyrrole core?

Answer:

Dynamic NMR (DNMR) : Use variable-temperature ¹H-NMR to observe coalescence of signals, identifying stereochemical lability in the pyrrolidine ring .

Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/IPA gradients to separate enantiomers, validated by optical rotation .

X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for intermediates like 5-chloro-2-methylpyrrolopyridine derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

¹H/¹³C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish pyrrolidine (δ 2.5–3.5 ppm) and pyridine (δ 7.5–8.5 ppm) protons .

HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Example: C₁₈H₂₁ClN₂O₂S requires 380.0965 .

HPLC-PDA : Assess purity (>98%) using C18 columns (ACN/H₂O + 0.1% TFA) at 254 nm .

Advanced: How can structural modifications improve the compound’s binding affinity to kinase targets?

Answer:

SAR Analysis :

  • Sulfonyl Group : Replace 3-chloro-2-methylbenzenesulfonyl with electron-withdrawing groups (e.g., CF₃) to enhance hydrogen bonding with ATP-binding pockets .
  • Pyridine Substitution : Introduce meta-chloro or para-methoxy groups to optimize π-π stacking .

Docking Studies : Use AutoDock Vina to model interactions with EGFR or JAK2 kinases. Prioritize derivatives with ΔG < -9 kcal/mol .

Basic: What strategies ensure reproducibility in large-scale synthesis?

Answer:

Reaction Monitoring : In situ FTIR to track sulfonylation completion (disappearance of S=O stretch at 1370 cm⁻¹) .

Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from EtOH/H₂O .

Quality Control : Validate batches via ¹H-NMR integration (e.g., sulfonyl vs. pyridine proton ratios) .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce steric hindrance from the octahydropyrrolo core .

Solvent Effects : Replace toluene with DMAc to improve solubility of bulky intermediates .

Microwave Assistance : Conduct reactions at 150°C for 10 min to accelerate kinetics (yield improvement: 45% → 72%) .

Basic: What are the stability considerations for long-term storage?

Answer:

Light Sensitivity : Store in amber vials under N₂ at -20°C to prevent sulfonyl group degradation .

Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidine ring .

pH Stability : Avoid buffers < pH 5, which protonate the pyridine nitrogen and destabilize the structure .

Advanced: How can computational methods predict metabolic pathways for this compound?

Answer:

In Silico Tools : Use MetaSite (Molecular Discovery) to identify CYP3A4-mediated oxidation sites (e.g., benzenesulfonyl group) .

Metabolite Synthesis : Prepare N-oxide derivatives via H₂O₂/Na₂WO₄ and compare with in vitro microsomal assays .

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